A Comprehensive Technical Guide to 2-Benzylcyclohexanone
A Comprehensive Technical Guide to 2-Benzylcyclohexanone
CAS Number: 946-33-8
This technical guide provides an in-depth overview of 2-Benzylcyclohexanone, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Chemical and Physical Properties
2-Benzylcyclohexanone is a cyclic ketone with a benzyl (B1604629) substituent at the alpha position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 946-33-8 | [1] |
| Molecular Formula | C₁₃H₁₆O | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 28-30 °C | [2][3] |
| Boiling Point | 103-105 °C at 0.2 mmHg | [2][3] |
| Density | 1.024 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.536 |
Safety and Handling
2-Benzylcyclohexanone is classified as an irritant and requires careful handling to avoid exposure. The pertinent safety information is detailed in the following table.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | Exclamation mark | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter | |
| Storage Class | 10: Combustible liquids |
Experimental Protocol: Synthesis of 2-Benzylcyclohexanone
The following protocol describes the synthesis of 2-Benzylcyclohexanone via the alkylation of cyclohexanone (B45756), adapted from a procedure for a similar compound.[4] This method involves the formation of a lithium enolate followed by alkylation with benzyl bromide.
Materials and Reagents:
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Cyclohexanone
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n-Butyllithium in hexane (B92381) (1.6 M solution)
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Benzyl bromide
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Tetrahydrofuran (THF), anhydrous
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1 M Hydrochloric acid (HCl) solution
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Petroleum ether
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Diethyl ether
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Saturated aqueous sodium carbonate solution
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Anhydrous magnesium sulfate
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Nitrogen gas (anhydrous, oxygen-free)
Procedure:
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Preparation of Lithium Diisopropylamide (LDA):
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Equip a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a low-temperature thermometer and a nitrogen inlet.
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Charge the flask with anhydrous THF (80 mL) and diisopropylamine (5.55 g, 55 mmol).
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Cool the solution to -15°C and add the 1.6 M n-butyllithium solution in hexane (34.4 mL, 55 mmol) dropwise over 10 minutes.
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Stir the reaction mixture at -15°C for 30 minutes.
-
-
Enolate Formation:
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Cool the LDA solution to -78°C in a dry ice-acetone bath.
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Add a solution of cyclohexanone (4.9 g, 50 mmol) in THF (20 mL) over 5 minutes.
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Stir the reaction mixture for 2 hours at -78°C to ensure the complete formation of the lithium enolate.
-
-
Alkylation:
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To the enolate solution at -78°C, add benzyl bromide (8.55 g, 50 mmol) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Extraction:
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Hydrolyze the reaction by the dropwise addition of 100 mL of a 1 M aqueous HCl solution over 15 minutes.
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Add petroleum ether (100 mL), separate the aqueous layer, and extract it three times with 50-mL portions of diethyl ether.
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Combine the organic layers and wash with 100 mL of a saturated aqueous sodium carbonate solution.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
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Purify the crude product by short-path distillation under reduced pressure to afford 2-Benzylcyclohexanone as a pale yellow oil.
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Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and purification of 2-Benzylcyclohexanone.
Caption: Workflow for the synthesis and purification of 2-Benzylcyclohexanone.
Biological Activity
While 2-Benzylcyclohexanone is primarily utilized as a synthetic intermediate in the pharmaceutical and fragrance industries, its structural motif is present in various bioactive molecules.[2] For instance, more complex derivatives have been investigated for their antibacterial properties. One such derivative, 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been shown to target the FtsZ protein, which is crucial for bacterial cell division. However, specific signaling pathways directly involving 2-Benzylcyclohexanone are not extensively documented in scientific literature. Its main role remains as a versatile building block for the synthesis of more complex and potentially biologically active compounds.[2]
